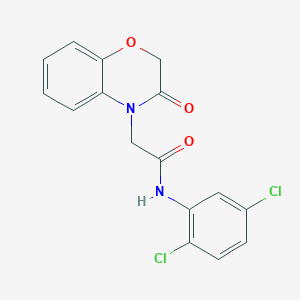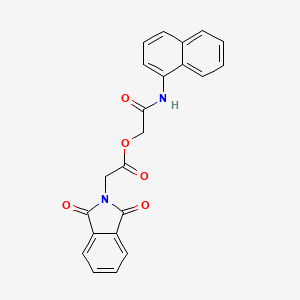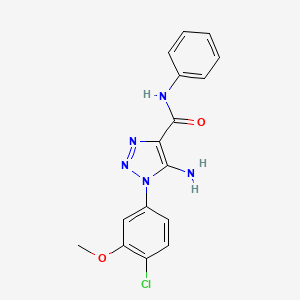![molecular formula C18H19ClN2O3 B4705013 butyl 4-({[(3-chlorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B4705013.png)
butyl 4-({[(3-chlorophenyl)amino]carbonyl}amino)benzoate
Descripción general
Descripción
Butyl 4-({[(3-chlorophenyl)amino]carbonyl}amino)benzoate, also known as BOC-4-chloroaniline benzoate, is a chemical compound with potential applications in scientific research. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 386.87 g/mol. This compound has been synthesized using various methods and has shown promising results in different areas of research.
Mecanismo De Acción
The mechanism of action of butyl 4-({[(3-chlorophenyl)amino]carbonyl}amino)benzoateaniline benzoate is not fully understood. However, it is believed to inhibit the activity of protein kinases by binding to the ATP binding site of the enzyme. This leads to the disruption of the signaling pathways that are involved in cell growth and division.
Biochemical and physiological effects:
butyl 4-({[(3-chlorophenyl)amino]carbonyl}amino)benzoateaniline benzoate has been shown to have biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that it inhibits the activity of protein kinases and reduces cell viability in cancer cell lines. In vivo studies have shown that it has antitumor activity in mouse models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using butyl 4-({[(3-chlorophenyl)amino]carbonyl}amino)benzoateaniline benzoate in lab experiments is its high purity and stability. It can be easily synthesized and purified, which makes it a reliable building block for the synthesis of other compounds. However, one limitation is its potential toxicity. It is important to handle this compound with care and to follow proper safety protocols in the lab.
Direcciones Futuras
There are several future directions for the use of butyl 4-({[(3-chlorophenyl)amino]carbonyl}amino)benzoateaniline benzoate in scientific research. One direction is the synthesis of novel protein kinase inhibitors that have increased potency and selectivity. Another direction is the development of new synthetic routes for the production of this compound and its derivatives. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential applications in the treatment of cancer and other diseases.
In conclusion, butyl 4-({[(3-chlorophenyl)amino]carbonyl}amino)benzoateaniline benzoate is a promising compound for scientific research due to its potential as a building block for the synthesis of other compounds and its potential applications in the treatment of cancer and other diseases. Further studies are needed to fully understand its mechanism of action and to develop new synthetic routes for its production and its derivatives.
Aplicaciones Científicas De Investigación
Butyl 4-({[(3-chlorophenyl)amino]carbonyl}amino)benzoateaniline benzoate has been used in various scientific research studies due to its potential as a building block for the synthesis of other compounds. It has been used in the synthesis of novel inhibitors of protein kinases, which are enzymes that play a key role in cell signaling pathways. These inhibitors have potential applications in the treatment of cancer and other diseases.
Propiedades
IUPAC Name |
butyl 4-[(3-chlorophenyl)carbamoylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c1-2-3-11-24-17(22)13-7-9-15(10-8-13)20-18(23)21-16-6-4-5-14(19)12-16/h4-10,12H,2-3,11H2,1H3,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTWCTYUGGXCJDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methoxy-N-methyl-5-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4704933.png)


![N-[5-(methylthio)-1H-1,2,4-triazol-3-yl]-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4704949.png)
![4-(2,4-dichlorophenyl)-2-[(4-isobutoxybenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B4704970.png)
![N-(6-(1,1-dimethylpropyl)-3-{[(2-methylphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4704972.png)


![2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]-N-phenylacetamide](/img/structure/B4705003.png)
![N-(4-chlorobenzyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]thiourea](/img/structure/B4705008.png)
![N-(3-ethoxypropyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4705012.png)
![1-allyl-5-{3-[(2-fluorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4705015.png)
![N-(4-acetylphenyl)-2-{[4-allyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4705020.png)
![2,8,9-trimethyl-7-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4705028.png)